molecular formula C19H15N3O4 B2649829 (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide CAS No. 899745-48-3

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide

Cat. No. B2649829
CAS RN: 899745-48-3
M. Wt: 349.346
InChI Key: JFHIBEWKTGHOJF-SOFGYWHQSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a type of amide that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide involves the inhibition of specific targets, including kinases and proteases. This compound has been shown to bind to the ATP-binding site of certain kinases, preventing their activity and leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific target and the cell type being studied. This compound has been shown to inhibit the activity of certain kinases, leading to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Advantages and Limitations for Lab Experiments

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its high yield and purity, making it suitable for large-scale synthesis. Additionally, this compound has shown potential as a lead compound for drug discovery and development, due to its ability to inhibit specific targets and induce apoptosis in cancer cells. However, there are limitations to the use of this compound, including its specificity for certain targets and its potential toxicity in vivo.

Future Directions

There are several future directions for the study of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the specific targets of this compound and its potential applications in drug discovery and development. Finally, studies are needed to determine the potential toxicity of this compound in vivo, in order to determine its suitability for use as a therapeutic agent.

Synthesis Methods

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with N-(4-amino-3H-phthalazin-1-yl)methylamine in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction occurs under mild conditions and yields the desired amide product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide has shown potential as a lead compound for drug discovery and development. This compound has been studied for its activity against various targets, including kinases, proteases, and enzymes. It has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(8-6-12-5-7-16-17(9-12)26-11-25-16)20-10-15-13-3-1-2-4-14(13)19(24)22-21-15/h1-9H,10-11H2,(H,20,23)(H,22,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIBEWKTGHOJF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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